5,7-dimethoxy-1,4-dihydroquinolin-4-one CAS 190516-88-2 properties
5,7-dimethoxy-1,4-dihydroquinolin-4-one CAS 190516-88-2 properties
The following technical guide details the properties, synthesis, and applications of 5,7-dimethoxy-1,4-dihydroquinolin-4-one (CAS 190516-88-2).
A Privileged Scaffold for Kinase Inhibitor and Alkaloid Synthesis
Executive Summary
5,7-Dimethoxy-1,4-dihydroquinolin-4-one (CAS 190516-88-2 ), often referred to as 5,7-dimethoxy-4-quinolinone , is a critical heterocyclic building block in medicinal chemistry. Belonging to the class of "privileged scaffolds," its 4-quinolinone core serves as a bioisostere for the purine ring of ATP, making it a high-value intermediate in the design of Type I and Type II kinase inhibitors. Additionally, its substitution pattern (5,7-dimethoxy) mimics the A-ring of naturally occurring flavonoids and specific alkaloids (e.g., Rutaceae family), conferring potential antiviral and antimalarial properties.
This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, physicochemical properties, and its strategic role in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3]
The compound exists in a tautomeric equilibrium between the 4-quinolinone (keto) and 4-hydroxyquinoline (enol) forms. In the solid state and polar solvents, the 1,4-dihydroquinolin-4-one (keto) tautomer predominates, stabilized by vinylogous amide resonance.
| Property | Specification |
| Chemical Name | 5,7-dimethoxy-1,4-dihydroquinolin-4-one |
| Common Synonyms | 5,7-Dimethoxy-4-quinolinone; 5,7-Dimethoxy-1H-quinolin-4-one |
| CAS Number | 190516-88-2 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | Pale yellow to beige solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in Water |
| Melting Point | >200 °C (Decomposes) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 3 (2x OMe, 1x C=O) |
| LogP (Predicted) | ~1.5 |
Synthesis Protocols
The synthesis of 5,7-dimethoxy-1,4-dihydroquinolin-4-one is most reliably achieved via the Gould-Jacobs Reaction . This method is preferred over the Conrad-Limpach synthesis for this specific substrate due to the symmetry of the starting material (3,5-dimethoxyaniline), which prevents regiochemical ambiguity during cyclization.
Protocol: Modified Gould-Jacobs Cyclization
Objective: Synthesis of the 4-quinolinone core from 3,5-dimethoxyaniline.
Reaction Scheme:
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Condensation: 3,5-Dimethoxyaniline + Diethyl ethoxymethylenemalonate (EMME) → Enamino ester intermediate.
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Cyclization: Thermal cyclization in diphenyl ether → 3-Ester-quinolinone.
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Hydrolysis/Decarboxylation: Saponification followed by thermal decarboxylation → Target Compound .
Step-by-Step Methodology:
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Condensation (Enamine Formation):
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Charge a reaction vessel with 3,5-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
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Heat the neat mixture (solvent-free) or use ethanol as solvent at 110–120 °C for 2–4 hours.
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Validation: Monitor by TLC. The formation of the enamine is indicated by the consumption of aniline.
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Cool and recrystallize the intermediate (diethyl 2-(((3,5-dimethoxyphenyl)amino)methylene)malonate) from ethanol/hexane.
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Thermal Cyclization:
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Dissolve the enamine intermediate in Dowtherm A (or diphenyl ether) at a concentration of ~0.5 M.
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Heat rapidly to 250 °C (reflux) for 30–60 minutes. Note: High temperature is critical to overcome the activation energy barrier for aromatic substitution.
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Cool the mixture to room temperature. The 3-ethoxycarbonyl-5,7-dimethoxy-4-quinolinone typically precipitates.
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Filter the solid and wash with hexane to remove the high-boiling solvent.
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Hydrolysis & Decarboxylation:
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Suspend the ester in 10% NaOH (aq) and reflux for 2 hours to hydrolyze to the carboxylic acid.
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Acidify with HCl to precipitate the 3-carboxylic acid derivative.
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Decarboxylation: Heat the dry carboxylic acid in quinoline or diphenyl ether at 240 °C with a catalytic amount of copper bronze powder until CO₂ evolution ceases.
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Purification: Pour into water, filter, and recrystallize from DMF/Ethanol to obtain pure 5,7-dimethoxy-1,4-dihydroquinolin-4-one .
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Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of CAS 190516-88-2 via the Gould-Jacobs pathway.
Medicinal Chemistry Applications
The 5,7-dimethoxy-4-quinolinone scaffold is a versatile template for drug development, particularly in oncology and infectious diseases.
1. Kinase Inhibition (ATP Mimetic)
The quinolinone core functions as an adenine mimetic, binding to the hinge region of protein kinases.
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Mechanism: The lactam (NH-C=O) motif forms a bidentate hydrogen bond donor/acceptor pair with the kinase hinge residues.
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SAR (Structure-Activity Relationship):
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C-4 Carbonyl & N-1 Proton: Critical for H-bonding.
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5,7-Dimethoxy Groups: Provide metabolic stability and occupy hydrophobic pockets (e.g., the gatekeeper region or solvent front). The 5-methoxy group can induce a specific torsion angle, aiding in atropisomeric selectivity in complex inhibitors.
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C-3 Position: The primary vector for extending the molecule into the ribose-binding pocket or solvent channel (e.g., via Knoevenagel condensation or halogenation/Suzuki coupling).
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2. Alkaloid & Flavonoid Analogs
This compound is structurally related to Endochin and Graveoline (Rutaceae alkaloids).
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Antimalarial: 4-quinolinones with specific alkyl chains at C-3 exhibit potent antimalarial activity by inhibiting the cytochrome bc1 complex.
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Antiviral: Derivatives have shown activity against viral polymerases.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the 5,7-dimethoxy-4-quinolinone scaffold.
Safety and Handling (GHS)
While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized quinolinone.
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Signal Word: Warning
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Hazard Statements:
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Handling: Use in a fume hood. Avoid inhalation of dust.[2] Wear nitrile gloves and safety glasses.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation over long periods.
References
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
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Li, X., et al. (2010). Direct C-3-Alkenylation of Quinolones via Palladium-Catalyzed C-H Functionalization.[3] Advanced Synthesis & Catalysis, 352(10), 1736.
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CymitQuimica. (2024).[3][4][5] 5,7-Dimethoxy-1,4-dihydroquinolin-4-one Product Data.
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Gach-Janczak, K., et al. (2025).[6] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
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BLD Pharm. (2024). Product Safety and Specification Sheet: CAS 190516-88-2.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 4. Beta- and gamma-amino-isoquinoline amide compounds and substituted benzamide compounds - Patent US-11021456-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.wustl.edu [chemistry.wustl.edu]
- 6. researchgate.net [researchgate.net]
